Superior Hydrophilicity vs. Thiophene Analog: A 0.6 Log Unit Lower XLogP3-AA
N-(furan-2-ylmethyl)-1-methyl-1H-pyrazol-4-amine exhibits an XLogP3-AA of 0.8, compared to 1.4 for its direct thiophene analog (1-methyl-N-[(thiophen-2-yl)methyl]-1H-pyrazol-4-amine). This 0.6 log unit difference represents a roughly 4-fold lower partition coefficient, predicting significantly higher aqueous solubility and a reduced risk of non-specific binding in biochemical assays [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.8 |
| Comparator Or Baseline | 1-methyl-N-[(thiophen-2-yl)methyl]-1H-pyrazol-4-amine: 1.4 |
| Quantified Difference | ΔXLogP3-AA = -0.6 (target is 43% lower) |
| Conditions | PubChem computed property; XLogP3 3.0 algorithm |
Why This Matters
A lower logP favors solubility in aqueous screening buffers and may reduce attrition from off-target lipophilic interactions, making this compound a more attractive fragment starting point for lead optimization requiring balanced ADME profiles.
- [1] PubChem Compound Summary CID 19626711: N-(furan-2-ylmethyl)-1-methyl-1H-pyrazol-4-amine. View Source
- [2] PubChem Compound Summary CID 19626718: 1-methyl-N-[(thiophen-2-yl)methyl]-1H-pyrazol-4-amine. View Source
